![molecular formula C23H22ClN5O2 B2754195 9-(3-chlorophenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-69-8](/img/structure/B2754195.png)
9-(3-chlorophenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Purine derivatives are a class of compounds that have been widely studied due to their biological activities . They are often used in the development of new drugs, especially in the field of antitubercular agents . The compound you mentioned seems to be a specific purine derivative, but without more information, it’s difficult to provide a detailed description.
Synthesis Analysis
The synthesis of purine derivatives often involves reactions with amines . For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be reacted with appropriate amines in isopropanol, followed by the addition of concentrated HCl . The mixture is then refluxed and allowed to reach room temperature before being precipitated out with water .Molecular Structure Analysis
The molecular structure of purine derivatives can vary greatly depending on the specific substituents attached to the purine ring . Without more specific information about the compound , it’s difficult to provide a detailed molecular structure analysis.Chemical Reactions Analysis
Purine derivatives can undergo a variety of chemical reactions, depending on their specific structure and the conditions under which they are reacted . For example, they can undergo C-H cyanation through a sequence of reactions involving triflic anhydride activation, nucleophilic cyanation with TMSCN, and base-mediated elimination of triflous acid .Physical And Chemical Properties Analysis
The physical and chemical properties of purine derivatives can vary greatly depending on their specific structure . Without more specific information about the compound , it’s difficult to provide a detailed analysis of its physical and chemical properties.Aplicaciones Científicas De Investigación
Antimalarial Activity
Purine derivatives with a cyano group on their framework have demonstrated antimalarial activity . The 8-cyanated purine structure may play a role in inhibiting the growth of malaria parasites. Researchers continue to explore its potential as an antimalarial drug candidate.
Antitubercular Activity
The presence of a bromine atom in related compounds has been found to favor antitubercular activity . While not directly studied for 8-cyanated purines, this information suggests that further investigation into their potential as antitubercular agents could be valuable.
Cysteine Protease Inhibition
In addition to its antimalarial properties, 8-cyanated purines have been investigated as inhibitors of T. brucei’s cysteine proteases, which are relevant for treating Human African trypanosomiasis . These enzymes play a crucial role in the parasite’s survival, making them attractive drug targets.
Antiviral Activity
Although not explicitly studied for 8-cyanated purines, purine derivatives containing specific moieties have shown antiviral activity . Researchers may explore whether this compound exhibits similar effects against specific viruses.
Transition Metal-Free Cyanation
The direct regioselective C-H cyanation of purines, including 8-cyanated purines, provides a versatile synthetic route. Various functional groups (allyl, alkynyl, ketone, ester, nitro, etc.) can be tolerated as C8 directing groups, allowing for diverse chemical transformations .
Mecanismo De Acción
The mechanism of action of purine derivatives can vary greatly depending on their specific structure and the biological system in which they are acting . For example, some purine derivatives have been shown to have antitumor activities, potentially through mechanisms involving the inhibition of certain enzymes .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
9-(3-chlorophenyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2/c1-26-20-19(21(30)29(23(26)31)14-11-16-7-3-2-4-8-16)28-13-6-12-27(22(28)25-20)18-10-5-9-17(24)15-18/h2-5,7-10,15H,6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJDXBDWZNPWEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-chlorophenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2754112.png)
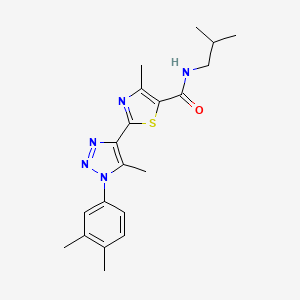
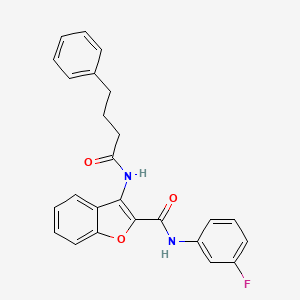
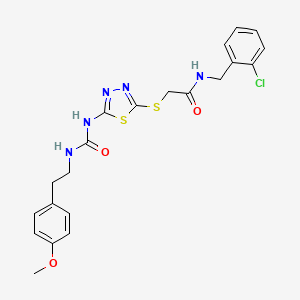
![1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2754117.png)
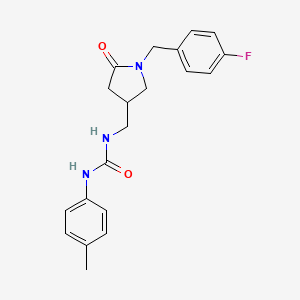
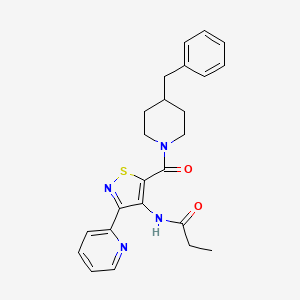

![1-[(4-Fluorophenyl)methyl]-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2754123.png)
![7-ethoxy-5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2754129.png)
![8-chloro-3-(4-ethylphenyl)-N-(3-methylbutyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2754130.png)
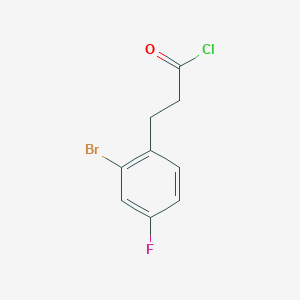
![Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2754133.png)
![2,3-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2754134.png)